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1,2,3-Tricyclohexylguanidine

Cat. No.: B13418482
CAS No.: 4833-41-4
M. Wt: 305.5 g/mol
InChI Key: FTWMCSGJSZWKCR-UHFFFAOYSA-N
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Description

Overview of Guanidine (B92328) Functional Groups in Organic Chemistry

The guanidine functional group consists of a central carbon atom bonded to three nitrogen atoms. dcfinechemicals.com This arrangement can be viewed as a combination of an aminal and an imine functionality. ineosopen.org A key characteristic of guanidines is their strong basicity; some are even classified as "superbases," meaning they are stronger bases than the hydroxide (B78521) ion. dcfinechemicals.com This high basicity is due to the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. wikipedia.orgbritannica.com In the guanidinium ion, the positive charge is delocalized over the three nitrogen atoms, resulting in a highly stable cation. wikipedia.orgbritannica.com This stability makes the parent guanidine a very strong base in water, with a pKaH of 13.6, meaning it exists almost exclusively as the guanidinium ion in neutral aqueous solutions. wikipedia.org The guanidine moiety is not just a synthetic curiosity; it is found in important biological molecules such as the amino acid arginine and creatine. dcfinechemicals.comwikipedia.org

Historical Context and Evolution of Guanidine Derivatives in Synthetic Methodologies

The history of guanidine chemistry dates back to 1861, with the first reported synthesis of guanidine from guanine. scripps.edu Early synthetic methods for biguanide, a compound where two guanidine molecules are linked by a nitrogen atom, were developed by Rathke in 1879 and later improved by Herth. beilstein-journals.org Over time, the synthetic utility of guanidine derivatives has expanded significantly. dcfinechemicals.com A notable advancement in the field was the work of Nobel laureate Derek Barton, who synthesized a series of sterically hindered guanidines, including the well-known "Barton's base" (2-tert-Butyl-1,1,3,3-tetramethylguanidine). dcfinechemicals.com These sterically hindered guanidines are valuable as strong, non-nucleophilic bases in organic synthesis. dcfinechemicals.com The development of various synthetic routes, including direct guanidination and cyclization methods, has made a wide range of substituted guanidines accessible for diverse applications. smolecule.com The evolution of synthetic methodologies has been driven by the need for strong, yet selective, bases and catalysts for complex organic transformations. nih.gov

Significance of 1,2,3-Tricyclohexylguanidine as a Foundational Guanidine Compound

This compound (TCG) is a significant compound within the family of guanidine derivatives due to its unique structural features. smolecule.com It is characterized by three bulky cyclohexyl groups attached to the nitrogen atoms of the guanidine core. smolecule.comnih.gov This substitution pattern results in considerable steric hindrance around the basic nitrogen center. smolecule.com The steric bulk of the cyclohexyl groups is a key feature, rendering TCG a strong, yet non-nucleophilic, base. dcfinechemicals.com This combination of high basicity and low nucleophilicity is highly desirable in many organic reactions where the base is required to deprotonate a substrate without engaging in side reactions. dcfinechemicals.com The enhanced symmetry and molecular weight from the cyclohexyl groups also contribute to its catalytic activity. The ability of TCG to stabilize transition states makes it a valuable tool in catalysis. smolecule.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 4833-41-4
Molecular Formula C19H35N3
Molecular Weight 305.50 g/mol
IUPAC Name This compound
Boiling Point 430.6°C at 760 mmHg
Density 1.14 g/cm³
pKa >14
LogP 5.30150

Data sourced from multiple references. nih.govchemsrc.com

Scope of Research Applications for this compound

The distinct properties of this compound have led to its application in several areas of chemical research, primarily as a catalyst. smolecule.com

Catalysis in Organic Synthesis: TCG is an effective catalyst for various organic transformations. smolecule.com Its strong basicity and non-nucleophilic nature make it suitable for reactions requiring a strong base that does not interfere with the main reaction pathway. dcfinechemicals.comineosopen.org

Transesterification and Glycerolysis: TCG has been successfully employed as a catalyst in transesterification reactions, such as the production of biodiesel from soybean oil. vulcanchem.comresearchgate.net It is also effective in the glycerolysis of methyl stearate (B1226849) and tristearin (B179404) to produce monoglycerides (B3428702), which are important emulsifying agents. dss.go.th In these reactions, TCG demonstrates high selectivity. dss.go.th

Polymerization Reactions: Research has shown that TCG can act as a catalyst in ring-opening polymerization (ROP) reactions. acs.orgbham.ac.uk For instance, it has been used to catalyze the ROP of ethylene (B1197577) brassylate, a renewable macrolactone, to produce aliphatic polyesters. acs.org

Material Science: The use of TCG extends to material science, where it can be used in polymerization processes. smolecule.com Guanidine derivatives, in general, can enhance the properties of materials. smolecule.com Research has also explored the immobilization of TCG on supports like mesoporous silica (B1680970) (MCM-41) to create heterogeneous catalysts. researchgate.net

Comparative Catalytic Activity of Selected Guanidines

CompoundAbbreviationpKaCatalytic Activity (Transesterification)
1,1,2,3,3-PentamethylguanidinePMG13.78Moderate
1,1,3,3-Tetramethylguanidine (B143053)TMG~13.5High (non-nucleophilic base)
This compound TCG >14 Very High
1,3-Dicyclohexyl-2-n-octylguanidineDCOGN/AVery High

This table presents a simplified comparison based on available data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35N3 B13418482 1,2,3-Tricyclohexylguanidine CAS No. 4833-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4833-41-4

Molecular Formula

C19H35N3

Molecular Weight

305.5 g/mol

IUPAC Name

1,2,3-tricyclohexylguanidine

InChI

InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22)

InChI Key

FTWMCSGJSZWKCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3

Origin of Product

United States

Synthetic Methodologies for 1,2,3 Tricyclohexylguanidine

Established Synthetic Routes to Tri-substituted Guanidines

The preparation of tri-substituted guanidines can be approached through several synthetic pathways. These methods traditionally involve the reaction of an amine with a suitable guanylating agent.

Synthesis from Carbodiimides and Primary Amines

A prominent and atom-economical method for the synthesis of N,N',N''-trisubstituted guanidines is the addition of a primary amine to a carbodiimide (B86325). rsc.org This reaction is a direct approach to forming the guanidine (B92328) core. In the specific case of 1,2,3-tricyclohexylguanidine, the reaction involves N,N'-dicyclohexylcarbodiimide (DCC) and cyclohexylamine (B46788).

The general reaction is as follows:

This method is advantageous due to the ready availability of the starting materials. The reaction of carbodiimides with amines for the synthesis of guanidines is a well-established procedure in organic chemistry. researchgate.net

Comparative Analysis of Conventional Synthetic Pathways

While the carbodiimide route is common, other conventional methods for synthesizing tri-substituted guanidines exist. These often involve the use of thioureas, cyanamides, or other guanylating agents.

Synthetic PathwayDescriptionAdvantagesDisadvantages
Carbodiimide Route Direct addition of an amine to a carbodiimide.Atom-economical, often high yielding.May require catalysts for less reactive amines.
Thiourea (B124793) Route Activation of a disubstituted thiourea followed by reaction with an amine.Well-established, versatile.Often requires toxic heavy metal salts (e.g., HgCl2) for activation and can produce stoichiometric waste. rsc.org
Cyanamide (B42294) Route Reaction of a disubstituted cyanamide with an amine.Can be effective for certain substrates.Cyanamides can be hazardous, and the reaction may require harsh conditions. brandeis.edu

For the synthesis of a sterically hindered and symmetrically substituted guanidine like this compound, the direct addition of cyclohexylamine to DCC is often the most straightforward and efficient approach.

Precursors and Intermediates in this compound Synthesis

The successful synthesis of this compound is critically dependent on the purity of its precursors and the control of reaction conditions.

Role of N,N'-Dicyclohexylcarbodiimide (DCC) and Related Carbodiimides

N,N'-Dicyclohexylcarbodiimide (DCC) is the key precursor in the most direct synthesis of this compound. DCC is a waxy, white solid that is highly soluble in many organic solvents. wikipedia.org It serves as an electrophilic source of the central carbon atom of the guanidine core. The reactivity of the N=C=N bond system in DCC makes it susceptible to nucleophilic attack by the primary amine.

DCC itself can be synthesized through various methods, including the dehydration of N,N'-dicyclohexylurea or the reaction of cyclohexyl isocyanate with a suitable catalyst. wikipedia.org The purity of DCC is important, as impurities can lead to side reactions and affect the yield and purity of the final guanidine product.

Amine Reactants and Reaction Conditions

Cyclohexylamine is the primary amine reactant in the synthesis of this compound. As a nucleophile, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the central carbon atom of DCC.

The reaction conditions for the synthesis of tri-substituted guanidines from carbodiimides and amines can vary depending on the specific substrates. For sterically hindered amines like cyclohexylamine, the reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. Without a catalyst, the guanylation of amines with carbodiimides can necessitate harsh conditions.

A study on the synthesis of a similar N,N'-dicyclohexyl-N''-alkylguanidine provides a general framework for the reaction conditions. The synthesis of N,N'-dicyclohexyl-N"-(10-nonadecyl)guanidine was achieved by reacting the primary amine with DCC. ornl.gov The reaction is typically carried out in an inert solvent. After the reaction is complete, the product is often worked up by removing the solvent and any unreacted starting materials. Purification can be achieved through techniques such as crystallization or chromatography. nih.gov

Methodological Advances in this compound Preparation

Recent research has focused on the development of more efficient and environmentally benign methods for the synthesis of tri-substituted guanidines. A significant area of advancement is the use of catalysts to promote the addition of amines to carbodiimides under milder conditions.

One notable development is the encapsulation of the synthesized this compound within a hydrophobic zeolite Y. This was achieved by reacting N,N'-dicyclohexylcarbodiimide with cyclohexylamine directly within the supercage of the zeolite. researchgate.net This method not only provides a route to the guanidine but also immobilizes it for potential catalytic applications.

Furthermore, various metal complexes have been explored as catalysts for the guanylation reaction of amines with carbodiimides. These catalysts can activate the carbodiimide, making it more susceptible to nucleophilic attack, or they can activate the amine, increasing its nucleophilicity. The use of such catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. For sterically hindered guanidines, the development of effective catalysts is particularly important. brandeis.edu

Novel Approaches to Enhanced Yields and Purity

Traditional methods for the synthesis of trisubstituted guanidines often involve the use of thioureas as starting materials. A common approach is the activation of a disubstituted thiourea, such as N,N'-dicyclohexylthiourea, followed by reaction with an amine. One-pot syntheses are also being explored to streamline the process and improve efficiency.

A notable method for preparing sterically hindered guanidines involves the use of Vilsmeier salts derived from tetra-alkylureas or tetra-alkylthioureas. These reactive intermediates readily undergo reaction with primary amines to form the desired penta-alkylguanidines. This approach has been successfully applied to the synthesis of various sterically hindered guanidines, offering a viable route to compounds like this compound.

The direct addition of amines to carbodiimides is a well-established route to guanidines. In the context of this compound synthesis, this would involve the reaction of dicyclohexylcarbodiimide (B1669883) with cyclohexylamine. To overcome the high activation energy associated with this reaction, particularly with sterically demanding substrates, catalysts are often employed. While specific catalytic systems for this exact transformation are not extensively detailed in readily available literature, research into catalysts for the guanylation of hindered amines is an active area.

Table 1: Comparison of Selected Synthetic Approaches for Sterically Hindered Guanidines

Synthetic ApproachStarting MaterialsKey Reagents/IntermediatesReported Yields (General)Potential Advantages
From Thioureas N,N'-Dicyclohexylthiourea, CyclohexylamineActivating agents (e.g., Mukaiyama's reagent)Moderate to GoodReadily available starting materials
Vilsmeier Salt Method Tetrasubstituted urea/thiourea, CyclohexylamineVilsmeier SaltGoodEffective for highly hindered systems
One-Pot Isocyanide Method N-Chlorophthalimide, Cyclohexyl isocyanide, CyclohexylamineN-Phthaloylguanidine intermediateUp to 81%High efficiency and diversity
Carbodiimide Addition Dicyclohexylcarbodiimide, CyclohexylamineCatalyst (e.g., Lewis acid)Varies with catalystAtom economical

Considerations for Scalable Synthesis in Research Contexts

The transition from laboratory-scale synthesis to larger-scale production for research purposes introduces several critical considerations. The choice of synthetic route plays a pivotal role, with factors such as cost of starting materials, reaction conditions, and ease of purification becoming paramount.

The purification of sterically hindered guanidines like this compound can be challenging. Due to their basic nature, they are often purified by chromatography on silica (B1680970) gel. However, for larger quantities, alternative methods such as crystallization or distillation under reduced pressure might be more practical. The choice of purification method will depend on the physical properties of the final compound and the nature of any impurities.

When considering scalability, the safety and environmental impact of the reagents and solvents are also crucial. Routes that avoid the use of highly toxic or hazardous materials are preferred. For instance, while mercury salts have been used to activate thioureas, their toxicity makes them unsuitable for larger-scale work, prompting the search for greener alternatives.

Finally, the robustness and reproducibility of the chosen synthetic method are essential for scalable production. A thorough optimization of reaction parameters, including temperature, concentration, and reaction time, is necessary to ensure consistent yields and purity across different batch sizes.

Table 2: Key Considerations for Scalable Synthesis of this compound

ConsiderationKey Factors
Synthetic Route - Cost and availability of starting materials- Number of synthetic steps- Overall yield and atom economy
Reaction Conditions - Temperature and pressure requirements- Reaction time- Sensitivity to air or moisture
Purification - Efficiency of chromatographic separation- Feasibility of crystallization or distillation- Removal of byproducts
Safety and Environmental - Toxicity of reagents and solvents- Generation of hazardous waste- Energy consumption
Reproducibility - Robustness of the reaction to minor variations- Consistency of yield and purity between batches

Catalytic Applications of 1,2,3 Tricyclohexylguanidine in Organic Transformations

Fundamental Catalytic Principles of 1,2,3-Tricyclohexylguanidine

The catalytic utility of this compound stems from its distinct molecular structure, which imparts both high basicity and significant steric hindrance.

Guanidines are among the strongest organic bases, often classified as superbases. nih.govrushim.ru Their high basicity originates from the unique electronic structure of the guanidinium (B1211019) cation that is formed upon protonation. The positive charge on the protonated guanidinium ion is effectively delocalized over three nitrogen atoms through resonance, leading to a highly stabilized conjugate acid. This stabilization significantly shifts the acid-base equilibrium, favoring the protonated form and thus making the parent guanidine (B92328) a very strong base. researchgate.net

The basicity of guanidines, including TCG, is comparable to that of the hydroxide (B78521) ion. rushim.ru This strength allows them to deprotonate a wide range of weakly acidic protons, such as those on alcohols, to generate highly reactive alkoxide nucleophiles. This ability to act as a potent Brønsted base is the cornerstone of its catalytic activity in numerous organic reactions. researchgate.net

A key feature of this compound is its non-nucleophilic nature, which is a direct consequence of its structure. The central carbon atom of the guanidine core is sterically shielded by three bulky cyclohexyl groups. This significant steric congestion prevents the nitrogen atoms from participating in nucleophilic attacks on electrophilic centers. wwu.edursc.orgsemanticscholar.org

This characteristic is crucial for selective catalysis. While TCG is a highly effective proton abstractor, its inability to act as a nucleophile prevents it from participating in unwanted side reactions, such as addition to carbonyl groups or other electrophilic substrates. This ensures that the catalyst's role is confined to generating the active nucleophile (e.g., an alkoxide from an alcohol), thereby promoting the desired reaction pathway with high selectivity and minimizing the formation of by-products. This combination of high basicity and low nucleophilicity makes TCG an excellent choice for base-catalyzed reactions where the catalyst itself should not be incorporated into the final product.

This compound in Transesterification Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic chemistry with significant industrial applications, such as biodiesel production. This compound has proven to be an efficient catalyst for these transformations.

The methanolysis of vegetable oils (triglycerides) to produce fatty acid methyl esters (FAME), the primary component of biodiesel, is effectively catalyzed by alkylguanidines like TCG. dss.go.th In homogeneous systems, TCG demonstrates high catalytic activity, providing very high conversions of soybean oil even at low catalyst concentrations. dss.go.th For instance, with a 5 mol% catalyst content, the reaction can reach completion in just one hour. researchgate.net

The catalytic performance of TCG in the methanolysis of soybean oil has been compared with other guanidines, highlighting its effectiveness. While bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) may show slightly higher activity in some cases, TCG remains a highly potent catalyst for this transformation. dss.go.thresearchgate.net

Catalytic Activity of this compound (TCG) in Methanolysis of Soybean Oil
Catalyst Concentration (mol%)Reaction Time (h)Conversion to Methyl Esters (%)Reference
1-2Not SpecifiedVery high conversions dss.go.th
51Essentially complete researchgate.net

Monoglycerides (B3428702) are valuable non-ionic surfactants widely used as emulsifiers in the food, cosmetic, and pharmaceutical industries. dss.go.thnih.gov this compound serves as an effective catalyst in the glycerolysis of esters (like methyl stearate) and triglycerides (like tristearin) to produce monoglycerides with high selectivity. dss.go.th

In a typical process, the reaction is carried out at elevated temperatures (e.g., 110°C) with an excess of glycerol. Using TCG as a catalyst, monoglyceride selectivity can exceed 90% within a reaction time of 6 hours. dss.go.th This demonstrates the utility of TCG in synthesizing value-added products from fats and oils. dss.go.th

Glycerolysis of Methyl Stearate (B1226849) Catalyzed by this compound (TCG)
SubstrateCatalystCatalyst Conc. (mol%)Reaction Time (h)Selectivity for Monoglyceride (%)Reference
Methyl StearateTCG106>90 dss.go.th
Tristearin (B179404)TCG106>90 dss.go.th

The catalytic cycle begins with the deprotonation of the alcohol (methanol or glycerol) by the strongly basic TCG. This initial acid-base reaction generates a potent nucleophile, the methoxide (B1231860) or glyceroxide anion, along with the protonated guanidinium cation.

Step 1: Nucleophile Formation R-OH + TCG ⇌ R-O⁻ + [TCG-H]⁺

The resulting alkoxide anion then attacks the electrophilic carbonyl carbon of the triglyceride (or ester). This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which subsequently collapses to form the new ester (FAME or monoglyceride) and a diglyceride anion. The latter is then protonated by the guanidinium cation, regenerating the TCG catalyst and allowing it to participate in the next catalytic cycle. researchgate.netresearchgate.net

Kinetic studies of similar base-catalyzed transesterification reactions often show that the process can be modeled using pseudo-second-order kinetics. yizimg.com The rate of the reaction is influenced by several factors, including temperature, the molar ratio of alcohol to oil, and the catalyst concentration. mdpi.comyizimg.com The steric hindrance provided by the cyclohexyl groups on TCG ensures that the catalyst primarily functions as a Brønsted base, facilitating the reaction without engaging in competing nucleophilic pathways. wwu.edusemanticscholar.org

This compound in Polymerization Processes

Comparative Study of Catalytic Performance with Other Organocatalysts in ROP

A direct comparative study detailing the catalytic performance of this compound against other common organocatalysts in ring-opening polymerization (ROP) is not extensively available in the reviewed scientific literature. Organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are frequently benchmarked in ROP reactions. researchgate.net These studies typically evaluate catalysts based on metrics like polymerization rate, control over molecular weight, and the dispersity of the resulting polymers.

For a comprehensive comparison, the catalytic activity of this compound would need to be systematically evaluated under identical reaction conditions (monomer, initiator, solvent, temperature) against other well-known organocatalysts. The findings would be instrumental in positioning this compound within the existing landscape of ROP catalysts.

Table 1: Comparative Catalytic Performance in Ring-Opening Polymerization (ROP)

Catalyst Monomer Conversion (%) PDI (Mw/Mn) Reaction Time (h)
This compound Data not available Data not available Data not available
DBU Data not available Data not available Data not available
TBD Data not available Data not available Data not available
TMG Data not available Data not available Data not available

(Data presented is hypothetical and for illustrative purposes, as direct comparative studies for this compound in ROP were not found in the searched literature.)

Heterogeneous Catalysis Utilizing this compound

The heterogenization of homogeneous catalysts like this compound is a critical area of research, aiming to simplify catalyst-product separation, and enhance catalyst stability and reusability.

Immobilization Strategies on Solid Supports (e.g., MCM-41 Mesoporous Silica (B1680970), Polystyrene, Silica-Coated Magnetic Nanoparticles)

While specific examples of the immobilization of this compound are not widely documented, the strategies for anchoring guanidine-type molecules onto solid supports are well-established.

MCM-41 Mesoporous Silica: The high surface area and ordered pore structure of MCM-41 make it an excellent candidate for catalyst support. researchgate.net Guanidine species can be immobilized by functionalizing the silica surface with precursor molecules. For instance, the surface of MCM-41 can be modified with guanidinopropyl groups. nih.gov This approach involves grafting silane-containing guanidine precursors onto the hydroxyl groups of the silica surface.

Polystyrene: Polystyrene-based resins are versatile supports for catalysts. The immobilization of guanidines onto polystyrene has been reported for other analogues, such as 1,1,3,3-tetramethylguanidine (B143053) (PS-TMG). nih.govresearchgate.net This is typically achieved by using a chloromethylated polystyrene resin and reacting it with a suitable guanidine derivative. A similar strategy could be envisioned for this compound.

Silica-Coated Magnetic Nanoparticles: These supports offer the advantage of easy magnetic separation. The silica shell provides a surface that can be functionalized in a manner similar to other silica-based materials. nih.gov The process would involve coating magnetic nanoparticles (e.g., Fe3O4) with a layer of silica, followed by the covalent attachment of this compound, potentially through a linker molecule to preserve its catalytic activity. nih.gov

Encapsulation within Zeolite Frameworks (e.g., Zeolite Y)

Information regarding the specific encapsulation of this compound within zeolite frameworks, such as Zeolite Y, is not available in the reviewed scientific literature. The "ship-in-a-bottle" synthesis is a common method for encapsulating large molecules within the supercages of zeolites, preventing them from leaching out while allowing smaller reactant and product molecules to diffuse through the pores. The feasibility of this approach for this compound would depend on its molecular dimensions relative to the pore and cage sizes of the chosen zeolite.

Evaluation of Catalyst Reusability and Stability in Heterogeneous Systems

The primary motivation for immobilizing catalysts is to enhance their reusability and long-term stability. The evaluation of these parameters is crucial for assessing the practical viability of a heterogeneous catalyst.

The reusability of an immobilized this compound catalyst would be determined by subjecting it to multiple reaction cycles. After each cycle, the catalyst would be recovered (e.g., by filtration or magnetic separation), washed, and reused in a fresh reaction mixture. The catalytic activity, measured by product yield or reaction rate, would be monitored across the cycles. A minimal loss of activity over several cycles would indicate high reusability. nih.gov

Stability testing involves assessing the catalyst's performance after exposure to reaction conditions over extended periods or at elevated temperatures. The structural integrity of the support and the chemical nature of the immobilized guanidine would also be analyzed to identify any degradation. nih.gov

Table 2: Catalyst Reusability Data

Cycle Number Product Yield (%)
1 Data not available
2 Data not available
3 Data not available
4 Data not available
5 Data not available

(This table illustrates the typical format for reusability data. Specific data for immobilized this compound is not available in the searched literature.)

Analysis of Diffusion Limitations and Leaching Phenomena in Immobilized Systems

Two significant challenges in heterogeneous catalysis are diffusion limitations and catalyst leaching.

Diffusion Limitations: In porous supports like MCM-41 or zeolites, the rate of a reaction can be limited by the diffusion of reactants to the active sites within the pores and the diffusion of products out of the pores. This can lead to a lower observed reaction rate compared to the homogeneous counterpart. The effectiveness factor, which is the ratio of the actual reaction rate to the rate that would be observed if there were no diffusion limitations, is a key parameter in these analyses.

Leaching Phenomena: Leaching refers to the detachment of the catalytically active species from the solid support into the reaction medium. This can occur if the bond between the catalyst and the support is not sufficiently stable under the reaction conditions. Leaching undermines the primary advantages of heterogeneous catalysis, leading to contamination of the product and a decrease in catalyst reusability. Leaching can be quantified by analyzing the reaction filtrate for the presence of the active species.

A comprehensive analysis of an immobilized this compound system would involve kinetic studies to probe for diffusion limitations and analytical tests of the reaction mixture to detect any leached guanidine.

Table of Mentioned Compounds

Compound Name
This compound
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
1,1,3,3-tetramethylguanidine (TMG)
Iron(III) oxide (Fe3O4)
Guanidinopropyl
Chloromethylated polystyrene

Structural and Mechanistic Investigations of 1,2,3 Tricyclohexylguanidine and Its Reaction Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of N,N',N''-Tricyclohexylguanidine and observing its behavior in chemical systems. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic connectivity, functional groups, and dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. rsc.org For N,N',N''-Tricyclohexylguanidine, NMR provides definitive evidence of its molecular framework by detecting the magnetic properties of its atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Structural Elucidation: In the ¹H NMR spectrum of the N,N',N''-tricyclohexylguanidinium cation, the protons on the cyclohexyl rings produce a characteristic broad signal between approximately 1.1 and 1.9 ppm. The proton attached to the nitrogen (N-H) typically appears as a distinct signal around 3.50 ppm. yu.edu.jo

The ¹³C NMR spectrum provides further structural confirmation. The central carbon atom of the guanidinium (B1211019) group (C=N₃) is highly deshielded and resonates significantly downfield, appearing at approximately 154 ppm. The carbons of the cyclohexyl rings appear at chemical shifts of about 52.6, 34.0, 26.4, and 26.3 ppm, corresponding to the different positions on the ring. yu.edu.jo

NucleusAssignmentChemical Shift (δ) in ppmSource
¹HCyclohexyl Protons1.1 - 1.9 (broad multiplet) yu.edu.jo
¹HN-H Proton~3.50 yu.edu.jo
¹³CGuanidinium Carbon (C=N₃)~153.97 yu.edu.jo
¹³CCyclohexyl Carbons52.63, 34.01, 26.38, 26.26 yu.edu.jo

Reaction Monitoring: NMR is also a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.govmagritek.com By acquiring a series of NMR spectra at regular intervals, chemists can track the disappearance of reactant signals and the appearance of product signals. jhu.educhemrxiv.org This provides quantitative data on reaction kinetics, allows for the identification of transient intermediates, and helps in optimizing reaction conditions. magritek.com For instance, in a reaction where N,N',N''-Tricyclohexylguanidine is used as a catalyst, NMR could be employed to monitor the conversion of a substrate to a product by integrating the respective signals over time. amazonaws.comacs.org

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a compound. researchgate.net

For N,N',N''-Tricyclohexylguanidine, the FTIR spectrum is characterized by several key absorption bands:

N-H Stretching: The vibrations of the N-H bonds typically appear in the region of 3300-3500 cm⁻¹. Secondary amines, like the groups in TCHG, show a single, sharp band in this range. libretexts.org

C-H Stretching: The stretching vibrations of the C-H bonds in the saturated cyclohexyl rings produce strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.orgvscht.cz

C=N Stretching: The central carbon-nitrogen double bond of the guanidine (B92328) core gives rise to a strong absorption band, typically found around 1640 cm⁻¹. ncl.ac.uk

C-N Stretching: The single bonds between the carbon and nitrogen atoms exhibit stretching vibrations in the 1000-1350 cm⁻¹ region.

FTIR is also sensitive to intermolecular interactions. luc.edu When TCHG is immobilized on a support material like silica (B1680970), changes in the position and shape of these characteristic peaks can indicate how the molecule is interacting with the surface, confirming successful anchoring. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAlkane (Cyclohexyl)2850 - 3000
C=N StretchGuanidine~1640
C-N StretchAmine1000 - 1350

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful analytical tool for creating a unique "vibrational fingerprint" of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR spectroscopy measures absorption, Raman measures scattering, providing complementary information. Bonds that are symmetric and less polar tend to produce strong Raman signals.

For N,N',N''-Tricyclohexylguanidine, the symmetric vibrations of the C-C bonds within the cyclohexyl rings and the symmetric breathing modes of the guanidine core would be expected to be prominent in the Raman spectrum. This technique is particularly useful for studying samples in aqueous media and for analyzing the low-frequency modes associated with crystal lattice vibrations. Although a valuable technique for molecular fingerprinting, specific experimental Raman data for N,N',N''-Tricyclohexylguanidine is not extensively reported in the surveyed literature.

Diffraction and Thermal Analysis

These methods investigate the properties of N,N',N''-Tricyclohexylguanidine in the solid state, providing information on its crystal structure, thermal stability, and decomposition pathways.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. When N,N',N''-Tricyclohexylguanidine forms a salt, such as with an iodide anion, it crystallizes in a well-defined lattice.

Analysis of N,N',N''-Tricyclohexylguanidinium iodide revealed a cubic crystal system with the space group Pa-3. nih.gov The central CN₃⁺ unit of the guanidinium cation is planar, with the three cyclohexyl rings oriented around it in a propeller-like fashion. nih.gov This specific arrangement creates steric hindrance that influences how the cations and anions pack together, forming a three-dimensional supramolecular structure through N-H···I and C-H···I hydrogen bonds. nih.gov

Crystallographic Data for N,N',N''-Tricyclohexylguanidinium Salts
ParameterTricyclohexylguanidinium Iodide nih.govTricyclohexylguanidinium Hydrogen Phthalate yu.edu.jo
Crystal SystemCubicMonoclinic
Space GroupPa-3P2(1)/n
a (Å)12.89310.6270
b (Å)12.89316.809
c (Å)12.89315.1657
β (°)90102.978
Volume (ų)21432641.4

XRD is also crucial for catalyst characterization. When TCHG is supported on materials like mesoporous silica (MCM-41) or zeolites, XRD patterns are used to confirm that the ordered structure of the support material is maintained after the guanidine has been anchored to it. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are techniques used to study the thermal stability of a material by measuring changes in its physical and chemical properties as a function of temperature. eag.comabo.fi TGA monitors the mass of a sample as it is heated, revealing temperatures at which decomposition or volatilization occurs. eag.com DTA simultaneously measures the temperature difference between the sample and an inert reference, indicating whether thermal events are endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., oxidative decomposition). eag.com

Studies involving materials synthesized using TCHG as a catalyst often employ TGA to assess the thermal stability of the final product, such as polymers. amazonaws.comacs.orggoogle.com For example, TGA analysis of a solid catalyst with an immobilized guanidine derivative showed distinct stages of decomposition: an initial mass loss due to adsorbed water, followed by the decomposition of the organic functional groups at higher temperatures. iosrjournals.org While specific TG-DTA data for pure N,N',N''-Tricyclohexylguanidine is not detailed in the available literature, the technique is essential for understanding the operational temperature limits of catalysts derived from it and the thermal behavior of materials synthesized in its presence.

Chromatographic and Mass Spectrometric Methods for Reaction Product Analysis

In the study of reaction systems involving 1,2,3-Tricyclohexylguanidine, particularly in its role as an organocatalyst for polymerization, a suite of advanced analytical techniques is essential for a comprehensive characterization of the resulting products. Chromatographic and mass spectrometric methods are central to elucidating the molecular weight, structure, and composition of both the polymeric products and the residual small molecules within the reaction mixture.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. nih.govaimplas.net The fundamental principle of SEC is the separation of molecules based on their hydrodynamic volume in solution. azom.com As the dissolved polymer sample passes through a column packed with porous gel particles, larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer path, resulting in a later elution. aimplas.netazom.com

In the context of polymerizations catalyzed by this compound, such as the ring-opening polymerization (ROP) of cyclic esters like lactide, SEC is indispensable for evaluating the efficacy and control of the catalyst. By analyzing the polymer product, researchers can obtain critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. units.itlcms.cz A narrow PDI (close to 1.0) typically indicates a controlled polymerization process, a key performance indicator for catalysts like this compound. acs.org

The instrumentation typically consists of a pump, injector, a set of SEC columns, and one or more detectors, most commonly a refractive index (RI) detector. nih.gov For more advanced analysis, multi-detector systems incorporating light scattering and viscometer detectors can provide absolute molecular weights and information about the polymer's conformation in solution. aimplas.netpolymerchar.com The analysis involves creating a calibration curve with well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to correlate elution time with molecular weight. aimplas.netnih.gov

Table 1: Representative SEC Data for Polylactide (PLA) Synthesized via Guanidine-Catalyzed ROP

Entry Catalyst System Monomer/Catalyst Ratio Mn ( kg/mol ) (Theoretical) Mn ( kg/mol ) (Experimental) PDI (Mw/Mn)
1 Guanidine/Alcohol 100:1 14.4 13.8 1.15
2 Guanidine/Alcohol 200:1 28.8 27.5 1.18
3 Guanidine/Alcohol 400:1 57.6 55.2 1.21

Note: This table presents illustrative data based on typical results for guanidine-catalyzed ring-opening polymerizations found in the literature. Actual results may vary depending on specific reaction conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer End-Group and Structure Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that has become invaluable for the detailed characterization of synthetic polymers. sigmaaldrich.comshimadzu.com Unlike SEC, which provides average molecular weight information, MALDI-TOF MS can resolve individual polymer chains (oligomers) that differ by a single monomer unit. sigmaaldrich.com This high resolution allows for the precise determination of not only the molecular weight distribution but also the chemical structure, including the mass of the repeating monomer unit and, crucially, the identity of the polymer end-groups. nih.gov

The analysis involves mixing the polymer sample with a matrix compound (a small organic molecule that absorbs UV light) and a cationizing agent (e.g., a sodium or silver salt). frontiersin.org This mixture is spotted onto a target plate and allowed to crystallize. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase as singly charged ions. nih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z); lighter ions travel faster and reach the detector first.

For polymers produced using this compound and an alcohol initiator, MALDI-TOF MS can confirm the expected end-groups (e.g., an initiator fragment at one end and a hydroxyl group at the other). This confirmation is vital for verifying the proposed polymerization mechanism. nih.govacs.org The resulting mass spectrum displays a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit. shimadzu.com The exact mass of any peak in the series can be used to confirm the sum of the masses of the end-groups and the cation. nih.gov

Table 2: Illustrative MALDI-TOF MS Peak Series for a Thiol-Terminated Polylactide (PLA)

Degree of Polymerization (n) Repeating Unit Mass (C6H8O4) End-Group Mass (Initiator + Terminal) Cation Mass (Na+) Calculated m/z [Mn+Na]+
15 144.12 108.18 22.99 2295.07
16 144.12 108.18 22.99 2439.19
17 144.12 108.18 22.99 2583.31
18 144.12 108.18 22.99 2727.43

Note: This table is based on the principles of MALDI-TOF MS analysis for end-group determination, using polylactide as an example relevant to organocatalyzed ROP. The end-group mass is hypothetical for illustrative purposes. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Mixture Analysis

While SEC and MALDI-TOF MS are focused on the polymer product, a complete understanding of the reaction system requires the analysis of low molecular weight components. Gas Chromatography (GC) and Liquid Chromatography (LC), when coupled with Mass Spectrometry (MS), are powerful hybrid techniques for separating, identifying, and quantifying the individual small molecules in a complex reaction mixture. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. researchgate.net The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for identification. researchgate.net In a reaction catalyzed by this compound, GC-MS could be used to quantify residual monomer or volatile side products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for non-volatile, thermally unstable, or polar compounds. nih.gov The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases. The eluent from the LC column is directed to an MS ion source (such as electrospray ionization, ESI), where ions are generated and then analyzed. amazonaws.comnih.gov LC-MS is particularly well-suited for monitoring the consumption of the monomer, initiator, and the catalyst itself (this compound) over the course of the reaction. Tandem MS (MS/MS) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov

Table 3: Exemplary LC-MS/MS Parameters for Analysis of a Reaction Mixture

Compound Precursor Ion [M+H]+ Product Ion Retention Time (min)
Lactide Monomer 145.0 87.0 3.5
Benzyl (B1604629) Alcohol (Initiator) 109.1 91.1 5.2
This compound 292.3 128.2 8.1

Note: The m/z values and retention times are hypothetical and serve to illustrate the type of data generated in an LC-MS/MS analysis for monitoring key components in a polymerization reaction. Actual parameters would need to be determined experimentally. nih.gov

Theoretical and Computational Studies of 1,2,3 Tricyclohexylguanidine

Computational Quantum Chemistry for Electronic Structure and Basicity Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,2,3-Tricyclohexylguanidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's reactivity and basicity.

The basicity of guanidine (B92328) derivatives is a key determinant of their catalytic activity. Computational studies have shown that the catalytic performance of guanidines, including TCHG, in reactions such as ring-opening polymerization (ROP) corresponds directly to their relative base strength. The strong basicity of the guanidine core arises from the delocalization of the positive charge in its protonated form across three nitrogen atoms.

Theoretical approaches are used to quantify this basicity by calculating parameters such as proton affinity and the pKa value. While specific pKa calculations for TCHG are not detailed in the reviewed literature, the general methodology involves simulating the protonation equilibrium in a solvent continuum model. The electronic properties, such as the charge distribution and the energy of the highest occupied molecular orbital (HOMO), are calculated to provide a qualitative and quantitative understanding of why TCHG acts as a strong organic base. bham.ac.uk The steric bulk imposed by the three cyclohexyl groups also influences its electronic environment and accessibility, factors that are precisely modeled through computational geometry optimization.

Density Functional Theory (DFT) Applications in Catalytic Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for elucidating complex reaction mechanisms, and it has been applied to understand the catalytic role of guanidines in polymerization. researchgate.net In studies of the ring-opening polymerization of macrolactones like ethylene (B1197577) brassylate, this compound was investigated as an organocatalyst, and "complementary computational studies supported the experimental results." acs.orgresearchgate.netresearchgate.netresearchgate.netacs.org

These DFT studies typically model the interaction between the catalyst (TCHG), the initiator (e.g., benzyl (B1604629) alcohol), and the monomer. A plausible reaction pathway, such as a general dual activation mechanism, involves the deprotonation of the initiator by the guanidine catalyst. amazonaws.com The resulting alkoxide is the active nucleophile that attacks the monomer, initiating polymerization. The catalyst also activates the monomer via hydrogen bonding, making it more susceptible to nucleophilic attack. DFT calculations for related catalysts in these studies have employed modern functionals like M06-2X with basis sets such as 6-311G(d) for geometry optimization and 6-311++G(d,p) for refining electronic energies, providing a robust framework for mechanistic investigation. researchgate.netamazonaws.com

Table 1: Computational Methods Used in the Study of Guanidine-Catalyzed ROP

Computational Method Application Functional / Basis Set Example
Density Functional Theory (DFT) Geometry Optimization, Energy Calculations, Mechanism Elucidation M06-2X / 6-311G(d)

This table is interactive and can be sorted by column.

A key advantage of DFT is its ability to map the potential energy surface of a reaction, locating transition states and calculating the associated energy barriers (activation energies). This is crucial for understanding reaction kinetics. For the series of catalysts studied alongside TCHG, computational analysis was used to rationalize the experimentally observed polymerization rates. researchgate.netresearchgate.netresearchgate.net

Computational chemistry allows for the prediction of reactivity trends across a series of related catalysts. In the organocatalyzed ROP of ethylene brassylate, a clear reactivity trend was observed experimentally. researchgate.netacs.org DFT calculations corroborated this trend, confirming the order of catalytic activity.

Table 2: Experimental and Computationally Supported Catalyst Reactivity Order

Catalyst Abbreviation Relative Activity
1,5,7-Triazabicyclo[4.4.0]dec-5-ene TBD 1 (Highest)
p-Toluenesulfonic acid PTSA 2
Dodecylbenzenesulfonic acid DBSA 3
Diphenyl phosphate DPP 4
1,2,3-Triisopropylguanidine TIPG 5

| This compound | TCHG | 6 (Lowest) |

This table is interactive and can be sorted by column. The ranking reflects the rate of polymerization.

The computational models correctly predicted that TCHG would be a less active catalyst in this series. acs.orgresearchgate.netacs.org This predictive capability is invaluable, as it allows for the in-silico screening of potential catalysts, saving significant time and experimental resources. The models can rationalize these differences based on a combination of the catalyst's base strength and the steric hindrance around the active site.

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanical methods are excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are better suited for understanding the broader environmental effects, such as the role of the solvent and other intermolecular interactions over longer timescales. researchgate.net MD simulations model a system as a collection of classical particles, allowing for the exploration of conformational dynamics, solvation structures, and transport properties.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to connect a molecule's chemical structure with its biological or chemical activity. The comparative studies on guanidine catalysts for ROP represent a form of computationally-driven SAR. researchgate.net By comparing the structures of TCHG, 1,2,3-triisopropylguanidine (TIPG), and TBD, a clear SAR emerges. acs.orgacs.org

The activity is inversely related to the steric bulk directly surrounding the basic nitrogen atoms while also being proportional to the intrinsic basicity of the guanidine core. TCHG, with its three bulky cyclohexyl groups, is more sterically hindered and less basic than the bicyclic TBD. The computational results, which align with experimental data, quantify this relationship by linking optimized molecular geometries and calculated electronic properties to the observed catalytic rates. acs.orgresearchgate.net This allows for the rational design of new catalysts by tuning these steric and electronic features to achieve desired reactivity and selectivity.

Derivatives and Modified Forms of 1,2,3 Tricyclohexylguanidine in Advanced Research

Synthesis and Characterization of Substituted 1,2,3-Tricyclohexylguanidine Analogues

The synthesis of substituted this compound analogues involves the introduction of functional groups onto the cyclohexyl rings or the guanidine (B92328) core itself. These modifications are strategically designed to modulate the electronic and steric properties of the parent molecule, thereby influencing its reactivity and selectivity as a catalyst.

A common synthetic approach involves the use of substituted cyclohexylamines as starting materials. For instance, the reaction of a substituted cyclohexylamine (B46788) with a suitable activating agent, followed by the addition of two more equivalents of the same or a different cyclohexylamine, can yield asymmetrically or symmetrically substituted tricyclohexylguanidines.

The characterization of these novel analogues is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the cyclohexyl rings and the guanidine core provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the successful incorporation of substituents.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C=N stretching vibration of the guanidine core and vibrations associated with the introduced substituents.

Single-Crystal X-ray Diffraction: For crystalline derivatives, X-ray crystallography provides unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and the conformation of the cyclohexyl rings. For example, the crystal structure of N,N',N''-tricyclohexylguanidinium iodide has confirmed the planar geometry of the central CN₃⁺ unit and the chair conformation of the cyclohexyl rings. nih.gov

A study on N,N',N''-trisubstituted guanidines reported their synthesis and characterization using ESI-MS, ¹H and ¹³C NMR, and FTIR techniques, highlighting the common analytical methods employed in this field.

Compound NameMolecular FormulaKey Characterization Data
N,N',N''-Tricyclohexylguanidinium iodideC₁₉H₃₆N₃⁺·I⁻Planar CN₃⁺ unit, chair conformation of cyclohexyl rings (from X-ray diffraction). nih.gov

Exploration of Structure-Performance Relationships of Modified Guanidine Catalysts

Understanding the relationship between the structure of a modified this compound catalyst and its performance in a chemical reaction is a key area of research. By systematically varying the substituents on the guanidine framework, researchers can fine-tune the catalyst's activity and selectivity for a specific application.

The electronic nature of the substituents plays a significant role. Electron-donating groups on the cyclohexyl rings can increase the basicity of the guanidine, potentially enhancing its catalytic activity in base-catalyzed reactions. Conversely, electron-withdrawing groups can decrease the basicity but may enhance the catalyst's ability to act as a hydrogen-bond donor, which is beneficial in certain catalytic cycles.

Steric hindrance is another critical factor. The bulky cyclohexyl groups of this compound already provide a sterically demanding environment. The introduction of additional bulky substituents can create a more hindered active site, which can be advantageous in achieving high stereoselectivity in asymmetric reactions by controlling the approach of the reactants.

For instance, in a study of diarylguanidine derivatives, it was found that the position of substituents on the aryl rings significantly influenced their binding affinity to specific receptors, demonstrating a clear structure-activity relationship. nih.gov While not directly involving tricyclohexylguanidine, this research underscores the principle that subtle structural modifications can lead to substantial changes in chemical or biological activity. The catalytic activity of a platinum(II) complex containing a tricyclohexylphosphine (B42057) ligand was also shown to be significant in hydrosilylation reactions, indicating the influence of the bulky cyclohexyl groups on catalytic performance. nih.gov

The insights gained from these structure-performance relationship studies are invaluable for the rational design of new and more efficient guanidine-based catalysts for a variety of organic transformations, including but not limited to, polymerizations, Michael additions, and Henry reactions.

Development of Polymeric and Dendritic Guanidine-Based Catalysts

To address challenges such as catalyst separation and recycling, researchers have explored the immobilization of guanidine catalysts onto polymeric supports and the synthesis of dendritic guanidine-based catalysts. These macromolecular systems offer several advantages over their homogeneous counterparts, including ease of recovery and potential for use in continuous flow reactors.

Polymeric Guanidine-Based Catalysts:

In this approach, a guanidine moiety, often a derivative of this compound, is covalently attached to a polymer backbone, such as polystyrene or silica (B1680970) gel. The synthesis typically involves the functionalization of the polymer with a suitable reactive group, followed by the attachment of the guanidine unit. The resulting heterogeneous catalyst can be easily separated from the reaction mixture by simple filtration, allowing for its reuse in subsequent reaction cycles. The catalytic performance of these polymeric systems is influenced by factors such as the nature of the polymer support, the length and flexibility of the linker connecting the guanidine to the support, and the loading of the catalytic sites.

Dendritic Guanidine-Based Catalysts:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov By placing guanidine units at the periphery of a dendritic scaffold, it is possible to create catalysts with a high local concentration of active sites. nih.gov This can lead to enhanced catalytic activity and unique reactivity compared to monomeric catalysts. The synthesis of dendritic guanidine catalysts can be achieved through either a divergent or convergent approach.

The well-defined structure of dendrimers allows for precise control over the catalyst's size, shape, and functionality. nih.gov The interior of the dendrimer can create a specific microenvironment around the catalytic sites, influencing the reaction pathway and selectivity. Furthermore, the solubility of dendritic catalysts can be tuned by modifying the terminal functional groups, facilitating their separation from the reaction products. Research in this area is ongoing, with a focus on designing dendritic systems that mimic the active sites of enzymes, leading to highly efficient and selective catalysts. nih.gov

Design of Chiral this compound Derivatives for Asymmetric Catalysis

The development of chiral catalysts for the enantioselective synthesis of molecules is a major focus in modern organic chemistry. Chiral guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.org The design of chiral this compound derivatives involves the introduction of chirality into the molecule, typically by using chiral cyclohexylamine building blocks.

The synthesis of these chiral analogues often starts from enantiomerically pure cyclohexanediamines or other chiral precursors derived from the chiral pool. The rigid and bulky nature of the tricyclohexylguanidine framework, combined with the stereodirecting influence of the chiral substituents, can create a well-defined chiral pocket around the catalytically active guanidine core. This chiral environment allows the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Chiral guanidine catalysts can operate through various activation modes, including Brønsted base catalysis, hydrogen-bond donation, and phase-transfer catalysis. rsc.org In Brønsted base catalysis, the chiral guanidine deprotonates a substrate to generate a chiral enolate or other nucleophile, which then reacts enantioselectively with an electrophile. As hydrogen-bond donors, the protonated form of the chiral guanidine can activate an electrophile and orient it for a stereoselective attack by a nucleophile.

The field of asymmetric catalysis with chiral guanidines is rapidly expanding, with ongoing efforts to develop new and more efficient catalysts for a broader scope of reactions. nih.gov While specific examples of chiral this compound derivatives in asymmetric catalysis are still emerging in the literature, the principles established with other chiral guanidine scaffolds provide a strong foundation for future research in this area. The unique steric and electronic properties of the tricyclohexylguanidine framework make it a promising platform for the design of novel and highly effective chiral catalysts.

Future Directions and Emerging Research Avenues

Expanding the Scope of 1,2,3-Tricyclohexylguanidine Catalysis to Novel Reactions

While this compound has proven its mettle in ring-opening polymerization, its inherent basicity and hydrogen-bonding capabilities suggest a much wider catalytic potential. Future research is poised to explore its efficacy in a variety of other organic transformations. Given the success of other guanidine-based catalysts, TCG is a promising candidate for reactions such as Michael additions and Henry (nitroaldol) reactions. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgwikipedia.org

The Michael addition, a cornerstone of C-C bond formation, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov The basic nature of TCG could be harnessed to deprotonate pro-nucleophiles, thereby initiating the conjugate addition. Similarly, the Henry reaction, which couples a nitroalkane with a carbonyl compound, is a base-catalyzed process where TCG could serve as an effective catalyst. organic-chemistry.orgwikipedia.org The bulky cyclohexyl groups of TCG may also impart unique stereoselectivity in these reactions, an avenue ripe for investigation.

Furthermore, the exploration of TCG in domino or cascade reactions, where multiple transformations occur in a single pot, is a promising area. For instance, a Michael addition followed by an intramolecular cyclization could be facilitated by TCG, leading to the efficient synthesis of complex cyclic molecules. The ability of guanidines to catalyze such multi-step sequences has been demonstrated, and extending this to TCG is a logical next step. mdpi.com

A summary of potential novel reactions for TCG catalysis is presented below:

Reaction TypeSubstratesPotential Product
Michael AdditionPro-nucleophile (e.g., malonate), α,β-unsaturated carbonyl1,5-dicarbonyl compound
Henry ReactionNitroalkane, Aldehyde/Ketoneβ-nitro alcohol
Domino ReactionsSuitably functionalized starting materialsComplex cyclic structures

Innovations in Heterogeneous Catalyst Design for Enhanced Efficiency and Sustainability

A significant leap forward in the application of this compound involves the development of heterogeneous catalytic systems. Homogeneous catalysts, while often highly active and selective, suffer from challenges in separation from the reaction mixture and reusability. nih.gov Immobilizing TCG onto solid supports can mitigate these issues, leading to more sustainable and cost-effective chemical processes.

Several strategies for the heterogenization of guanidine (B92328) catalysts are being explored. These include covalent attachment to silica (B1680970), functionalized magnetic nanoparticles, and polymeric supports. rsc.orgnih.govmdpi.com For instance, TCG could be functionalized with a silane-containing linker, allowing for its grafting onto a silica surface. Alternatively, immobilization on magnetic nanoparticles, such as Fe3O4, would permit facile catalyst recovery using an external magnetic field. rsc.org

The choice of support material can also influence the catalyst's activity and stability. Porous materials with high surface areas, such as mesoporous silica or polymers, can enhance catalyst loading and accessibility of active sites. nih.gov The development of such innovative supported TCG catalysts will be crucial for their application in large-scale industrial processes.

Support MaterialImmobilization StrategyAdvantages
SilicaCovalent bonding via a linkerHigh thermal and mechanical stability
Magnetic Nanoparticles (e.g., Fe3O4)Covalent attachmentEasy magnetic separation and recovery rsc.org
Polymeric ResinsIncorporation into polymer backboneHigh catalyst loading, tunable properties
Graphene OxideCovalent functionalizationHigh surface area, excellent stability rsc.org

Integration of this compound Catalysis in Flow Chemistry and Continuous Processes

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater process control. mdpi.comnih.gov The integration of this compound catalysis into continuous flow systems is a key area of future research that promises to unlock these benefits for TCG-mediated reactions.

In a flow setup, a solution of reactants would be continuously passed through a reactor containing the TCG catalyst. If a heterogeneous TCG catalyst is used, it can be packed into a column, creating a packed-bed reactor. This setup allows for continuous production with easy separation of the product from the catalyst. nih.gov Even with a homogeneous TCG catalyst, flow chemistry can offer advantages in terms of precise control over reaction time and temperature, leading to improved yields and selectivities.

The application of flow chemistry is particularly attractive for reactions that are highly exothermic or involve hazardous reagents. The small reactor volumes in flow systems enhance safety by minimizing the amount of hazardous material at any given time. For TCG-catalyzed polymerizations, flow reactors can allow for better control over the polymer's molecular weight and dispersity.

Computational Design and Optimization of Advanced Guanidine-Based Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding reaction mechanisms and designing more efficient catalysts. nih.govrsc.orgnih.govmdpi.comrsc.org Future research will increasingly leverage these computational methods to design and optimize advanced catalytic systems based on this compound and other guanidine derivatives.

DFT calculations can provide detailed insights into the transition states of TCG-catalyzed reactions, helping to elucidate the factors that control reactivity and selectivity. rsc.orgnih.gov This understanding can then be used to rationally design modified TCG catalysts with enhanced performance. For example, by computationally screening different substituents on the cyclohexyl rings, it may be possible to identify derivatives with higher catalytic activity or improved stereoselectivity.

Furthermore, computational studies can aid in the design of the aforementioned heterogeneous catalysts by modeling the interaction between the TCG molecule and the support material. This can help in selecting the optimal linker and support for a given application. The synergy between computational modeling and experimental work will be crucial in accelerating the development of the next generation of guanidine-based catalysts.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Mapping the energy profiles of TCG-catalyzed reactions to identify rate-determining steps and key intermediates. nih.gov

Catalyst Design: In silico screening of TCG derivatives to predict their catalytic performance.

Stereoselectivity Prediction: Modeling the transition states leading to different stereoisomers to understand the origins of enantioselectivity and diastereoselectivity. rsc.org

Solvent Effects: Investigating the influence of the solvent on the catalytic cycle.

Exploration of this compound in Materials Science Beyond Polymerization

Beyond its role as a polymerization catalyst, the unique structural and chemical properties of this compound open up possibilities for its use in other areas of materials science. The strong basicity and hydrogen-bonding capabilities of the guanidine group, combined with the steric bulk of the cyclohexyl substituents, could be exploited in the design of novel functional materials.

One potential application is in the area of surface modification. TCG could be used to functionalize the surfaces of materials to alter their properties, such as hydrophobicity, adhesion, or biocompatibility. researchgate.netnih.govuni-marburg.de For example, the guanidinium (B1211019) group is known to interact strongly with anions, suggesting that TCG-modified surfaces could be used for anion sensing or separation.

Another emerging area is the use of guanidine compounds in the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The rigid structure and defined geometry of TCG could make it a useful building block or template for the construction of these materials. The basic nature of the guanidine moiety could also be harnessed to catalyze the formation of the framework itself.

While still in its early stages, the exploration of T-CG in these non-traditional materials science applications represents a fertile ground for future research, with the potential to uncover new and unexpected functionalities.

Q & A

Basic: What synthetic methodologies are commonly employed for 1,2,3-Tricyclohexylguanidine (TCG), and how do structural features influence its catalytic activity?

Answer:
TCG is typically synthesized via substitution reactions involving cyclohexyl groups and guanidine precursors. A critical structural feature is the high symmetry of its guanidinium cation, which enhances base strength and catalytic efficiency in transesterification reactions . For characterization, techniques like NMR (to confirm substitution patterns) and X-ray crystallography (to analyze symmetry) are recommended. Researchers should also compare TCG’s activity with asymmetric analogs to isolate steric/electronic contributions .

Advanced: How can researchers address contradictions in TCG’s catalytic performance between transesterification and ring-opening polymerization (ROP) systems?

Answer:
Discrepancies arise due to reaction-specific factors:

  • Transesterification: TCG’s high base strength and symmetric structure favor nucleophilic activation of alcohols, achieving >95% conversion in optimized conditions .
  • ROP of macrolactones: Limited conversions with TCG may stem from competing transesterification side reactions or solvent polarity effects. Methodological solutions include:
    • Monitoring molecular weight distributions (GPC) to detect side reactions .
    • Varying initiators (e.g., benzyl alcohol) or solvents to modulate reactivity .
    • Employing co-catalysts (e.g., BEMP) to suppress side reactions .

Basic: What analytical techniques are essential for verifying TCG’s purity and structural integrity in catalytic studies?

Answer:

  • Chromatography: HPLC or GC-MS to assess purity (>98% threshold for reproducible catalysis) .
  • Spectroscopy: FT-IR for functional group validation and 1^1H/13^{13}C NMR for cyclohexyl substituent analysis .
  • Thermal Analysis: TGA/DSC to evaluate stability under reaction conditions (e.g., high-temperature ROP) .

Advanced: How can computational modeling clarify the role of TCG’s steric environment in base-catalyzed mechanisms?

Answer:

  • Molecular Dynamics (MD): Simulate TCG’s interaction with substrates to map steric hindrance effects.
  • DFT Calculations: Compare charge distribution and H-bonding capacity with less-symmetric guanidines (e.g., 1,3-dicyclohexylguanidine) .
  • Transition State Analysis: Identify energy barriers in transesterification vs. ROP to explain activity differences .

Basic: What safety protocols should be prioritized when handling TCG in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats due to TCG’s strong basicity.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Management: Neutralize residual TCG with weak acids (e.g., acetic acid) before disposal .

Advanced: What experimental designs can isolate the effects of base strength versus steric bulk in TCG-catalyzed reactions?

Answer:

  • Comparative Kinetics: Test TCG against structurally similar guanidines (e.g., 1,2,3-triisopropylguanidine) under identical conditions .
  • Substrate Scope Analysis: Use sterically hindered vs. linear alcohols to probe accessibility of the active site .
  • pH Titration: Quantify base strength in situ to correlate with reaction rates .

Basic: How does TCG’s performance compare to other alkylguanidines in biodiesel production via transesterification?

Answer:
TCG ranks second in activity after 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), attributed to its balanced base strength and steric profile. Key advantages include:

  • High conversion rates (>90%) with soybean oil and methanol .
  • Recyclability due to low solubility in polar solvents .

Advanced: Why does TCG underperform in ROP of ε-caprolactone compared to macrolactones, and how can this be mitigated?

Answer:

  • Mechanistic Limitations: TCG’s bulkiness may hinder initiation steps in smaller lactones.
  • Mitigation Strategies:
    • Optimize monomer-to-initiator ratios to reduce steric crowding .
    • Use co-catalysts (e.g., thioureas) to enhance nucleophilicity of the initiating alcohol .

Basic: What are the key criteria for selecting TCG as a catalyst in green chemistry applications?

Answer:

  • Sustainability: Low toxicity compared to metal catalysts.
  • Efficiency: High turnover numbers in transesterification .
  • Solvent Compatibility: Effectiveness in non-polar media, reducing VOC use .

Advanced: How can researchers reconcile conflicting data on TCG’s stability under prolonged reaction conditions?

Answer:

  • Stability Assays: Conduct time-resolved FT-IR or 1^1H NMR to detect decomposition products.
  • Temperature Studies: Compare activity at 25°C vs. 80°C to identify thermal degradation thresholds .
  • Additive Screening: Introduce stabilizers (e.g., antioxidants) to prolong catalytic lifetime .

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